molecular formula C9H11ClN2O2 B13979590 Tert-butyl 6-chloropyrazine-2-carboxylate CAS No. 1259480-23-3

Tert-butyl 6-chloropyrazine-2-carboxylate

Cat. No.: B13979590
CAS No.: 1259480-23-3
M. Wt: 214.65 g/mol
InChI Key: JMXYWHSYIFQUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-chloropyrazine-2-carboxylate: is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-chloropyrazine-2-carboxylate typically involves the condensation of 6-chloropyrazine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 6-chloropyrazine-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: The compound has shown potential in the development of new drugs due to its ability to interact with biological targets. It has been studied for its antimicrobial and antifungal properties . Additionally, it is used in the synthesis of compounds with potential antitubercular activity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 6-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the growth of microorganisms by interfering with essential biochemical pathways. For example, it has been shown to inhibit the enzyme pyrazinamidase, which is involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cells .

Comparison with Similar Compounds

Comparison: Tert-butyl 6-chloropyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring. This substitution pattern imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it exhibits higher antimicrobial activity and better stability under various reaction conditions .

Properties

CAS No.

1259480-23-3

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

tert-butyl 6-chloropyrazine-2-carboxylate

InChI

InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-11-5-7(10)12-6/h4-5H,1-3H3

InChI Key

JMXYWHSYIFQUBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=CC(=N1)Cl

Origin of Product

United States

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